molecular formula C10H14N2O2 B13543961 2-(Methyl(propyl)amino)isonicotinic acid

2-(Methyl(propyl)amino)isonicotinic acid

Cat. No.: B13543961
M. Wt: 194.23 g/mol
InChI Key: RNSRJBYAJHJHQE-UHFFFAOYSA-N
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Description

2-(Methyl(propyl)amino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and an amino group substituted with a methyl and propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(propyl)amino)isonicotinic acid can be achieved through a multi-step process. One common method involves the initial formation of isonicotinic acid, followed by the introduction of the amino group and subsequent alkylation with methyl and propyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(propyl)amino)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Methyl(propyl)amino)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methyl(propyl)amino)isonicotinic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position.

    Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.

    Picolinic acid: An isomer with the carboxylic acid group at the 2-position.

Uniqueness

2-(Methyl(propyl)amino)isonicotinic acid is unique due to the presence of the methyl and propyl groups on the amino substituent, which can significantly alter its chemical properties and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-[methyl(propyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-6-12(2)9-7-8(10(13)14)4-5-11-9/h4-5,7H,3,6H2,1-2H3,(H,13,14)

InChI Key

RNSRJBYAJHJHQE-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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